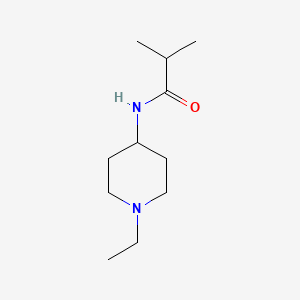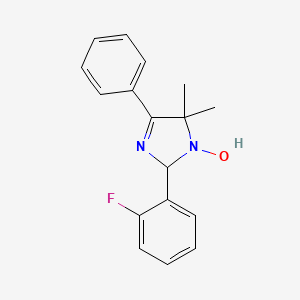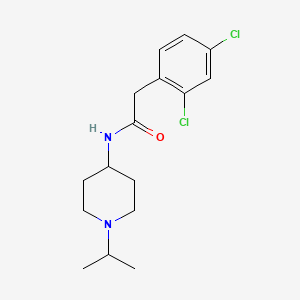![molecular formula C16H14BrCl2NOS B5232377 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5232377.png)
4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the benzamide family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, it has been suggested that this compound may inhibit fungal growth by disrupting the fungal cell wall.
Biochemical and Physiological Effects:
4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide has been reported to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. Moreover, this compound has been reported to exhibit good solubility in water, which is essential for its potential use in medicinal chemistry. However, further studies are required to determine the full extent of its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide in lab experiments is its potential as a selective anticancer and antifungal agent. Moreover, this compound has good solubility in water, making it easy to use in experiments. However, one of the limitations of using this compound in lab experiments is its low yield during synthesis, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research of 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide. One direction is to investigate its potential as a therapeutic agent for cancer and fungal infections. Another direction is to optimize the synthesis method to increase the yield of the compound. Moreover, further studies are required to determine the full extent of its biochemical and physiological effects. Additionally, the potential of this compound as a drug delivery system for other therapeutic agents should be explored.
Métodos De Síntesis
The synthesis of 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide has been achieved using different methods. One of the methods involves the reaction of 4-bromo-N-(2-chloroethyl)benzamide with 3,4-dichlorobenzyl mercaptan in the presence of a base. Another method involves the reaction of 4-bromo-N-(2-hydroxyethyl)benzamide with 3,4-dichlorobenzyl chloride in the presence of a base. The yield of the compound using these methods has been reported to be around 70-80%.
Aplicaciones Científicas De Investigación
4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide has shown potential applications in medicinal chemistry. This compound has been reported to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also shown promising results in inhibiting the growth of drug-resistant cancer cells. Moreover, this compound has been reported to exhibit antifungal activity against various fungal strains, including Candida albicans.
Propiedades
IUPAC Name |
4-bromo-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NOS/c17-13-4-2-12(3-5-13)16(21)20-7-8-22-10-11-1-6-14(18)15(19)9-11/h1-6,9H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQUBSJIHGLMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)
![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)

![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)

![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5232344.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5232371.png)
![N-[2-(2-chlorophenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232373.png)

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5232386.png)